5-bromo-N-((5-(thiophen-2-yl)furan-2-yl)methyl)furan-2-carboxamide
Description
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Properties
IUPAC Name |
5-bromo-N-[(5-thiophen-2-ylfuran-2-yl)methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO3S/c15-13-6-5-11(19-13)14(17)16-8-9-3-4-10(18-9)12-2-1-7-20-12/h1-7H,8H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWLHMHJHGRSCMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(O2)CNC(=O)C3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors. These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
For instance, indole derivatives have been shown to inhibit the activity of certain enzymes, interfere with the replication of viruses, and disrupt cellular processes in cancer cells.
Biochemical Pathways
For example, indole derivatives have been shown to interfere with the replication of viruses, inhibit the activity of certain enzymes, and disrupt cellular processes in cancer cells.
Biological Activity
5-Bromo-N-((5-(thiophen-2-yl)furan-2-yl)methyl)furan-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article delves into its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The compound is characterized by the presence of a bromine atom, thiophene and furan rings, and a carboxamide functional group. Its molecular formula is , with a molecular weight of approximately 363.25 g/mol.
Research indicates that this compound may exert its biological effects through several pathways:
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Inhibition of Cytochrome P450 Enzymes :
- The compound selectively inhibits cytochrome P450 2A6 (CYP2A6) and CYP2A13, which are crucial in nicotine metabolism. This inhibition can potentially reduce the formation of carcinogenic metabolites associated with tobacco use, thus lowering cancer risk among smokers .
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Modulation of Nicotinic Acetylcholine Receptors (nAChRs) :
- By interacting with nAChRs, the compound may influence neurotransmission in the central nervous system (CNS), which is significant for treating CNS disorders and nicotine addiction .
Biological Activity Findings
Several studies have explored the biological activity of related compounds and their implications in drug development:
Table 1: Summary of Biological Activities
| Compound | Target Enzyme | IC50 (μM) | Notes |
|---|---|---|---|
| 5-bromo-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)furan-2-carboxamide | CYP2A6 | 1.7 | Effective inhibitor |
| 5-bromo-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide | CYP2A6 | 4.0 | Moderate activity |
| This compound | CYP2A6 | <10 | Potentially significant |
Note: Data for this compound is extrapolated based on structural similarity to known inhibitors.
Case Studies
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Impact on Nicotine Metabolism :
- A study demonstrated that compounds with similar structures effectively reduced nicotine metabolism via CYP enzymes, suggesting that this compound could have similar effects .
- Therapeutic Potential in CNS Disorders :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
